
Quinoline alkaloid
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Overview
Description
Quinoline alkaloids are nitrogen-containing heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. This scaffold is a core template in numerous natural and synthetic bioactive molecules . Quinoline derivatives exhibit diverse pharmacological activities, including antimalarial, anticancer, antiviral, and antimicrobial properties . Notably, they are non-toxic to humans and serve as pivotal scaffolds in drug discovery due to their chemical versatility, enabling participation in electrophilic and nucleophilic substitution reactions . Natural sources of quinoline alkaloids include Cinchona species (e.g., quinine) and Haplophyllum plants, while synthetic analogs are widely explored for enhanced bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several classical methods are used for the synthesis of quinoline and its derivatives:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline alkaloids often involves the extraction from natural sources, such as the bark of the Cinchona tree. The extraction process includes steps like direct crystallization, precipitation as insoluble salts, and extraction with polar solvents .
Types of Reactions:
Oxidation: Quinoline can undergo oxidation to form quinoline N-oxide.
Reduction: Reduction of quinoline can yield 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: 2-nitroquinoline and 2-sulfoquinoline.
Scientific Research Applications
Quinoline alkaloids have a wide range of applications in scientific research:
Chemistry: Used as scaffolds in the synthesis of various organic compounds.
Biology: Studied for their role in biological processes and interactions.
Medicine: Quinoline alkaloids like quinine and quinidine are used as antimalarial and antiarrhythmic agents.
Industry: Employed in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
Quinoline alkaloids can be compared with other similar compounds like isoquinoline alkaloids and acridine alkaloids:
Isoquinoline Alkaloids: These have a similar structure but differ in the position of the nitrogen atom in the ring.
Acridine Alkaloids: These contain an additional benzene ring fused to the quinoline structure.
Uniqueness: Quinoline alkaloids are unique due to their diverse biological activities and their presence in both natural and synthetic forms. Their ability to act as scaffolds for drug development makes them invaluable in medicinal chemistry .
Comparison with Similar Compounds
Quinoline alkaloids are often compared to structurally or functionally related alkaloids, such as isoquinoline, quinolizidine, indole, and furoquinoline derivatives. Below is a detailed analysis:
Structural and Functional Group Differences
- Key Differences: Quinoline vs. Isoquinoline: Structural isomerism leads to distinct electronic properties. Isoquinoline’s nitrogen at position 2 enhances its basicity compared to quinoline . Quinoline vs. Substituent Impact: Oxygenated substituents (e.g., hydroxyl groups in 4-hydroxyquinoline) improve antioxidant capacity, as seen in Coffea arabica varieties .
Biological Activity
Quinoline alkaloids are a diverse group of naturally occurring compounds primarily derived from plants. They exhibit a wide range of biological activities, making them significant in pharmacology and therapeutic applications. This article provides a comprehensive overview of the biological activities associated with quinoline alkaloids, supported by data tables, case studies, and detailed research findings.
Overview of Quinoline Alkaloids
Quinoline alkaloids are characterized by their bicyclic structure, which includes a quinoline moiety. Prominent examples include quinine and camptothecin , both of which have historical significance in medicine. Quinine is well-known for its antimalarial properties, while camptothecin has been pivotal in cancer treatment due to its ability to inhibit DNA topoisomerase I.
Biological Activities
The biological activities of quinoline alkaloids can be categorized into several key areas:
- Anticancer Activity : Camptothecin and its derivatives are extensively studied for their anticancer effects. They demonstrate efficacy against various cancer types, including lung, colon, and breast cancers, by inhibiting DNA replication through topoisomerase I inhibition .
- Antimalarial Effects : Quinine remains a cornerstone in malaria treatment. Its mechanism involves the disruption of the parasite's ability to digest hemoglobin .
- Antibacterial and Antifungal Properties : Many quinoline alkaloids exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional antibiotics .
- Anti-inflammatory Effects : Compounds like skimmianine have shown promise in reducing inflammation by modulating cytokine levels in inflammatory pathways .
- Antinociceptive Activity : Research on quinoline alkaloids such as anhydroevoxine and choisyine has demonstrated their potential as analgesics, outperforming morphine in specific models .
Table 1: Biological Activities of Selected Quinoline Alkaloids
Alkaloid | Source | Biological Activity | Mechanism of Action |
---|---|---|---|
Quinine | Cinchona bark | Antimalarial | Disruption of hemoglobin digestion |
Camptothecin | Camptotheca acuminata | Anticancer | Inhibition of DNA topoisomerase I |
Skimmianine | Zanthoxylum species | Anti-inflammatory | Modulation of TNF-α and IL-6 levels |
Anhydroevoxine | Choisya ternata | Antinociceptive | Involvement of the opiate and nitric oxide systems |
Choisyine | Choisya ternata | Antinociceptive | Cholinergic system involvement |
Case Studies
- Camptothecin Derivatives : A quantitative structure–activity relationship (QSAR) study evaluated 76 camptothecin derivatives, revealing that specific structural modifications significantly enhance anticancer activity. The study utilized both linear and nonlinear models to predict the potency of these compounds against various cancer cell lines .
- Antinociceptive Effects : In a study examining the ethanol extract of Choisya ternata, both anhydroevoxine and choisyine were found to exhibit antinociceptive activity that was significantly higher than that of morphine at comparable doses. This suggests a potential alternative for pain management using natural products .
- Anti-inflammatory Mechanisms : Research on skimmianine indicated its ability to lower pro-inflammatory cytokines (TNF-α and IL-6) in vitro, suggesting its role in modulating inflammatory responses .
Chemical Reactions Analysis
Claisen Rearrangement
In Flindersia ifflaiana, 1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone undergoes Claisen rearrangement to yield abnormal products:
-
Primary Product : 1,2-Dimethylallylquinoline (via -sigmatropic shift) .
-
Secondary Cyclization : Forms linear (e.g., ifflaiamine) and angular furanoquinoline alkaloids under HBr catalysis .
Mechanistic Insight :
Abnormal rearrangement dominates due to steric hindrance at the quinoline C-4 position, favoring allyl migration to C-1 .
Photocycloaddition
UV irradiation of quinoline alkaloids with dienes induces [4+2] cycloaddition, forming polycyclic derivatives:
-
Example: Dictamnine (furoquinoline) reacts with 1,3-butadiene to yield tetrahydrobenzoquinolizines .
Oxidative Functionalization
Hydroperoxidation at C-3 of quinoline alkaloids (e.g., 9 and 10 ) occurs via radical pathways, confirmed by X-ray crystallography .
Cinchona Alkaloid-Catalyzed Henry Reaction
Quinidine-derived catalysts promote nitroalkane-aldehyde coupling:
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Mechanism : Deprotonation of nitroalkane by quinuclidine nitrogen, followed by aldehyde binding via 6′-OH and quinuclidine sites .
-
Kinetics : First-order in substrates and catalyst, with 5× faster rates in nitroalkane excess (Table 1) .
Table 1 : Kinetic Parameters for Henry Reaction (40°C, 20 mol% catalyst)
Substrate Pair | Rate Constant (k, M⁻¹s⁻¹) | Enantiomeric Excess (ee) |
---|---|---|
EtNO₂ + 4-CF₃PhA | 0.021 ± 0.003 | 82% (R) |
MeNO₂ + BA | 0.015 ± 0.002 | 78% (R) |
Enantioselective Hydrogenation
Chiral borane catalysts (HB(C₆F₅)₂) enable asymmetric hydrogenation of 3-alkylquinolines:
Electrophilic Substitution
2-Chloroquinoline-3-carbaldehyde undergoes Pd-catalyzed Sonogashira coupling with phenylacetylene:
Biosynthetic Pathways
Quinoline alkaloids in Choisya ternata derive from dictamnine via oxidative modifications:
-
Key Steps : Hydroxylation, prenylation, and cyclization to form skimmianine, evoxine, and hydroperoxides .
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Stereochemical Control : Dioxygenase-mediated oxidation introduces chirality in hydroperoxide intermediates .
Structural Characterization Techniques
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways involved in quinoline alkaloid production?
Quinoline alkaloids originate from the condensation of 3-hydroxyanthranilic acid (a tryptophan metabolite) and malonyl-SCoA , followed by cyclization (Figure 4) . This pathway contrasts with isoquinoline alkaloids, which derive from tyrosine via dopamine and aldehyde intermediates. Researchers can validate these pathways using isotopic labeling (e.g., 14C-tryptophan) and enzymatic assays to trace precursor incorporation .
Q. What biological activities are commonly associated with quinoline alkaloids?
Quinoline alkaloids exhibit antimalarial (e.g., quinine, chloroquine), antitumor (e.g., camptothecin), and anti-inflammatory (e.g., skimmianine) properties . These activities are evaluated through standardized assays:
- In vitro: Enzyme inhibition (e.g., topoisomerase I for camptothecin) .
- In vivo: Carrageenan-induced inflammation models for anti-inflammatory activity (e.g., measuring TNF-α mRNA levels) .
Q. How are quinoline alkaloids structurally characterized in natural extracts?
Techniques include NMR for heterocyclic ring identification, HRMS for molecular formula determination, and X-ray crystallography for stereochemical resolution. For example, skimmianine from Ruta graveolens was confirmed via 1H-NMR and 13C-NMR . ChemMine Tools and ChemSpider aid in clustering and physicochemical property analysis (LogD, pKa) .
Advanced Research Questions
Q. What synthetic strategies address the challenges of regioselectivity in quinoline core modification?
Palladium-catalyzed dehydrogenative coupling enables efficient construction of the quinoline skeleton (Figure 2) . For antiparasitic drug development, C–H alkenylation of quinoline N-oxides achieves regioselectivity, as seen in chimanine B analogs . Researchers optimize conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts and validate outcomes via HPLC and 1H-NMR .
Q. How can structural variations in this compound analogs impact biological efficacy?
Substituent position and electronic effects critically influence activity. For example:
- C-5 oxygenated substituents (e.g., –OH in compound 2) enhance antileishmanial activity compared to non-oxygenated analogs .
- Heterocycle addition (imidazole in compound 7) reduces similarity to bioactive templates, lowering efficacy . Computational docking (AutoDock Vina) and QSAR models can predict these effects .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from structural impurities , assay variability , or model differences . To address this:
- Purity validation : Use HPLC (>95% purity) and elemental analysis .
- Standardized protocols : Follow NIH guidelines for preclinical studies (e.g., carrageenan edema dose uniformity) .
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects) .
Q. What methodologies are employed to study the multi-target mechanisms of quinoline alkaloids?
Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) identify downstream targets. For instance, skimmianine reduces TNF-α/IL-6 expression and inhibits COX-2/5-LOX enzymes in inflammation models . Kinetic assays (e.g., Ki determination for enzyme inhibition) and knockout models (e.g., TNF-α−/− mice) further validate mechanisms .
Q. Methodological Considerations
Q. How can computational tools enhance this compound research?
- Clustering : ChemMine Tools group analogs by structural similarity (e.g., indoloquinoline derivatives) .
- ADME prediction : SwissADME calculates bioavailability scores using LogP and polar surface area .
- Docking simulations : AutoDock predicts binding modes to targets like topoisomerase I .
Q. What experimental designs mitigate oxidative degradation during this compound isolation?
- Light-sensitive protocols : Use amber glassware and inert atmospheres (N2) to prevent photodegradation .
- Antioxidant additives : Include ascorbic acid (1 mM) in extraction buffers .
- Stability assays : Monitor degradation via UV-Vis (λ = 270–320 nm) over 72 hours .
Q. Data Presentation Guidelines
Q. How should researchers present conflicting data in this compound studies?
- Comparative tables : Highlight structural differences (e.g., substituent positions) and assay conditions .
- Statistical annotations : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify variability .
- Mechanistic diagrams : Illustrate proposed pathways (e.g., NF-κB modulation by skimmianine) .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-FOEVPDMQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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